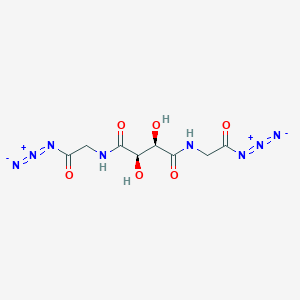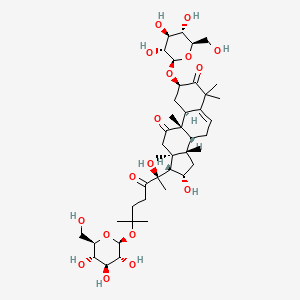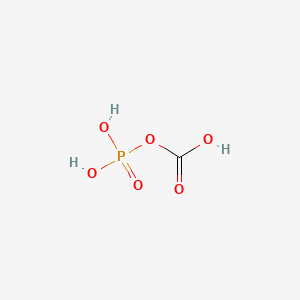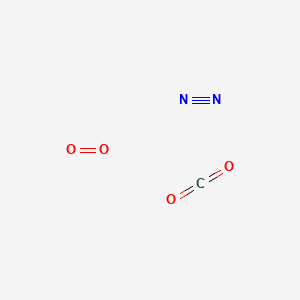
3-(4-méthylphényl)-1-phényl-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, also known as 4-methylphenylpyrazolamine or MPP, is a novel compound that has been the subject of recent scientific research due to its potential applications in laboratory experiments. This compound is of interest to researchers due to its unique properties and its ability to be used as a starting material in synthesis.
Applications De Recherche Scientifique
Synthèse de dérivés de thiourée
Le composé « 3-(4-méthylphényl)-1-phényl-1H-pyrazol-5-amine » est utilisé dans la synthèse de la 1-[N-méthyl-N-(phényl)amino]-3-(4-méthylphényl)thiourée . Ce composé a été synthétisé par la réaction de la 1-méthyl-1-phénylhydrazine et de l'isothiocyanate de 4-tolyle .
Réactions de cycloaddition [3+2]
Le composé « this compound » est impliqué dans des réactions de cycloaddition [3+2] . Ces réactions jouent un rôle crucial dans la synthèse de molécules organiques complexes et ont des applications significatives dans la découverte de médicaments et la science des matériaux .
Activité antileishmanienne
Les composés portant un pyrazole, tels que la « 2-phényl-5-p-tolyl-2H-pyrazol-3-ylamine », sont connus pour leurs puissantes activités antileishmaniennes . Certains pyrazoles couplés à l'hydrazine ont été synthétisés avec succès et évalués contre l'isolat clinique de Leishmania aethiopica .
Activité antimalarienne
Les mêmes dérivés de pyrazole ont également montré des activités antimalariennes significatives . Ils ont été évalués in vivo contre des souris infectées par Plasmodium berghei .
Activité antivirale
Les dérivés d'indole, qui comprennent la « 2-phényl-5-p-tolyl-2H-pyrazol-3-ylamine », ont été étudiés pour leur activité antivirale . Par exemple, des dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide d'indole ont été préparés et étudiés in vitro pour leur activité antivirale dans une large gamme de virus à acide ribonucléique (ARN) et à acide désoxyribonucléique (ADN) .
Études optiques
Le composé « this compound » est utilisé dans des études optiques . Des monocristaux semi-organiques de bromure de (4-méthylphényl)méthanaminium hémihydraté ont été cultivés en faisant réagir de la 4-méthylbenzylamine et de l'acide bromhydrique dans de l'eau déionisée .
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-methylphenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-7-9-13(10-8-12)15-11-16(17)19(18-15)14-5-3-2-4-6-14/h2-11H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJZITXAXMNGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357555 | |
| Record name | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90012-40-1 | |
| Record name | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3-(4-methylphenyl)-1-phenylpyrazol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1215321.png)






